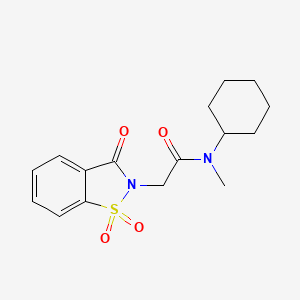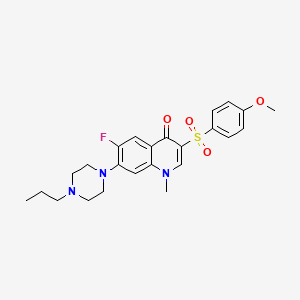
6-fluoro-3-((4-methoxyphenyl)sulfonyl)-1-methyl-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-fluoro-3-((4-methoxyphenyl)sulfonyl)-1-methyl-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C24H28FN3O4S and its molecular weight is 473.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorescence and Labeling Applications
A novel fluorophore, 6-methoxy-4-quinolone, has been discovered with strong fluorescence in a wide pH range of aqueous media, indicating potential applications in biomedical analysis. This compound's fluorescence intensity is scarcely affected by the medium pH, showing strong fluorescence from pH 2.0 to 11.0, and is highly stable against light and heat. It serves as a fluorescent labeling reagent for the determination of carboxylic acids, demonstrating its utility in sensitive and specific detection applications (Hirano et al., 2004).
Antibacterial Applications
The synthesis of new isothiazoloquinolone derivatives has led to potent broad-spectrum antibacterial agents effective against clinically important resistant organisms, such as methicillin-resistant Staphylococcus aureus (MRSA). This research underscores the potential of such compounds in addressing the challenge of antibiotic resistance (Hashimoto et al., 2007).
Anticancer Activity
Several studies have focused on the synthesis and evaluation of quinoline derivatives as selective COX-2 inhibitors and anticancer agents. Notably, derivatives have shown excellent in vivo activity in established animal models of inflammation and possess significant cytotoxicity against various cancer cell lines, highlighting their potential as new classes of COX-2 inhibitors and anticancer drugs (Singh et al., 2004), (Reddy et al., 2015).
Quantitative Structure Cytotoxicity Relationship (QSCR) Analysis
QSCR analysis of 6-Fluoro-3-(4H-1,2,4-triazol-3-yl)quinolin-4(1H)-ones has provided insights into the structural parameters inducing cytotoxicity, aiding in the design of novel, potent, and safer anti-cancer drugs based on this compound class. This approach has identified promising analogues for anti-ovarian cancer activity with predicted low IC50 values against CHO cell lines (Joon et al., 2021).
Propiedades
IUPAC Name |
6-fluoro-3-(4-methoxyphenyl)sulfonyl-1-methyl-7-(4-propylpiperazin-1-yl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O4S/c1-4-9-27-10-12-28(13-11-27)22-15-21-19(14-20(22)25)24(29)23(16-26(21)2)33(30,31)18-7-5-17(32-3)6-8-18/h5-8,14-16H,4,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMDKTNFLIVNCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=C(C=C4)OC)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


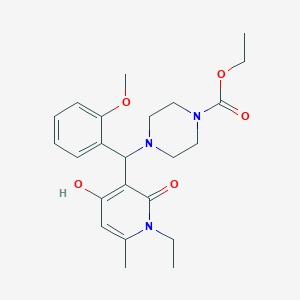



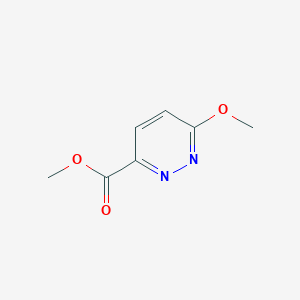
![Ethyl 2-[[4-(3-methylphenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2971992.png)
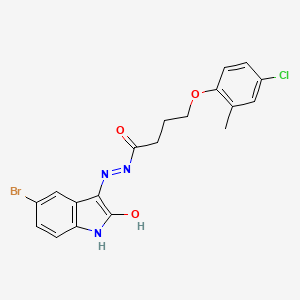
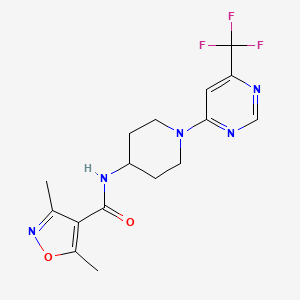
![2-[(2-Chloro-1,3-thiazol-5-yl)methylsulfanyl]-4-(2-fluorophenyl)-1,4-dihydroindeno[1,2-d]pyrimidin-5-one](/img/structure/B2971998.png)
![1-[(4-Chlorophenyl)methyl]-3-[(2-methoxyadamantan-2-yl)methyl]urea](/img/structure/B2971999.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2972001.png)
